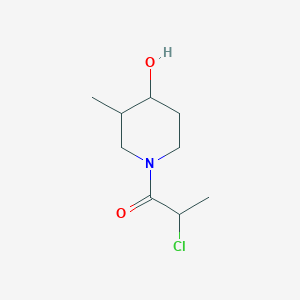
2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one
説明
2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one, also known as chlorpromazine or CPZ, is a phenothiazine antipsychotic medication that has been used since the 1950s to treat schizophrenia and other mental illnesses. CPZ is a potent dopamine antagonist, blocking the action of dopamine in the brain and reducing psychotic symptoms such as delusions and hallucinations. It is also used to treat nausea, vomiting, and hiccups. It is available in oral, intramuscular, and intravenous forms.
科学的研究の応用
Synthesis and Derivative Studies
Derivative Preparation for Analgesic Properties : Derivatives of a closely related compound, 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, were synthesized and evaluated for their analgesic properties. This study demonstrates the potential of derivatives of 2-Chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one in developing pain-relieving medications (Radl et al., 1999).
Use in Oligoribonucleotide Synthesis : A derivative, the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl group, was identified as suitable for protecting 2′-hydroxy functions in the rapid synthesis of oligoribonucleotides. This highlights the compound's utility in facilitating complex biochemical synthesis processes (Reese, Serafinowska, & Zappia, 1986).
Role in Synthesizing Isotopomers : The compound was involved in the synthesis of the 3-[14C]-isotopomer of a 5HT1A antagonist, demonstrating its role in the preparation of radiochemically pure isotopomers for research in neuropharmacology (Czeskis, 1998).
Chemical Structure and Properties Analysis
Cocrystals Study : The cocrystal structure of a similar compound, bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, was analyzed. This type of research is crucial for understanding the molecular interactions and properties of related chemical compounds (Dega-Szafran et al., 2006).
NMDA Receptor Antagonist Development : The compound's derivative was used in creating a NR2B subtype-selective NMDA antagonist, illustrating its relevance in developing neuroprotective agents (Butler et al., 1998).
Synthesis of α1 Receptor Antagonists : A derivative was synthesized with the potential for α1 receptor antagonistic activity, indicating its importance in cardiovascular and neurological research (Hon, 2013).
特性
IUPAC Name |
2-chloro-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-6-5-11(4-3-8(6)12)9(13)7(2)10/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPCUBTTXRNTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



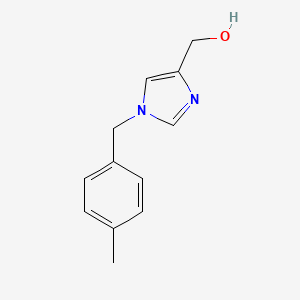
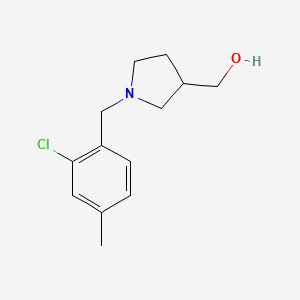
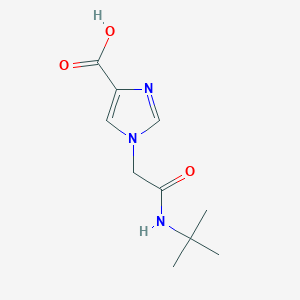

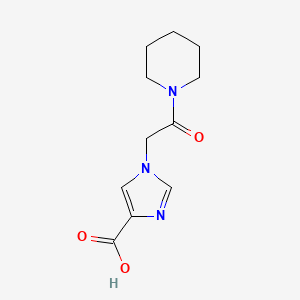



![Methyl 8-amino-3-cyclopentyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474860.png)
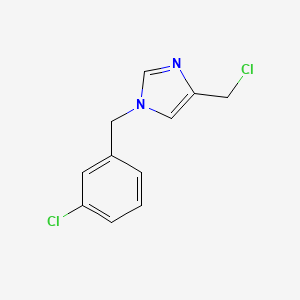
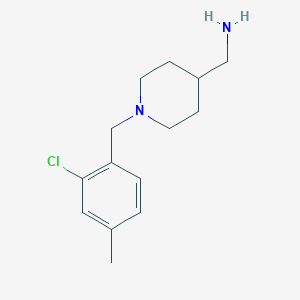
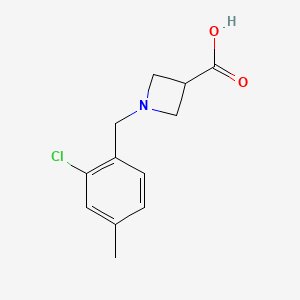

![Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474868.png)